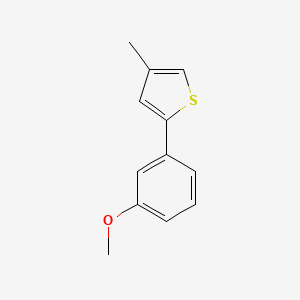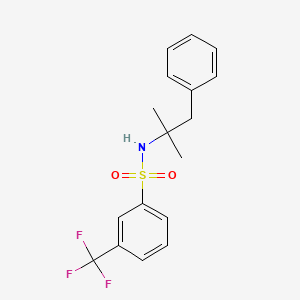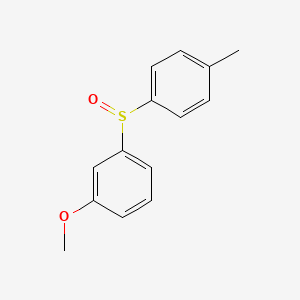
1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene is an organic compound with the molecular formula C15H16O2S It is a derivative of benzene, featuring a methoxy group and a sulfinyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene can be synthesized through several methods. One common approach involves the sulfoxidation of 1-methoxy-3-(4-methylbenzene) using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up. The use of catalysts and automated systems can enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, or thiols.
Major Products:
Oxidation: 1-Methoxy-3-(4-methylbenzene-1-sulfonyl)benzene.
Reduction: 1-Methoxy-3-(4-methylbenzene-1-sulfanyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene involves its interaction with molecular targets through its functional groups. The sulfinyl group can form hydrogen bonds and engage in dipole-dipole interactions, while the methoxy group can participate in electron-donating interactions. These properties enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-Methoxy-4-(methylsulfinyl)benzene: Similar structure but with the sulfinyl group in a different position.
1-Methoxy-3-methylbenzene: Lacks the sulfinyl group, resulting in different chemical properties.
1-Methoxy-3-(4-methylbenzene-1-sulfonyl)benzene: An oxidized form of the compound with a sulfonyl group instead of a sulfinyl group.
Uniqueness: 1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene is unique due to the presence of both methoxy and sulfinyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and form stable complexes with biological molecules makes it a versatile compound in research and industry.
Propriétés
Numéro CAS |
921765-47-1 |
|---|---|
Formule moléculaire |
C14H14O2S |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
1-methoxy-3-(4-methylphenyl)sulfinylbenzene |
InChI |
InChI=1S/C14H14O2S/c1-11-6-8-13(9-7-11)17(15)14-5-3-4-12(10-14)16-2/h3-10H,1-2H3 |
Clé InChI |
CYFQQHBUOFDZQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C2=CC=CC(=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


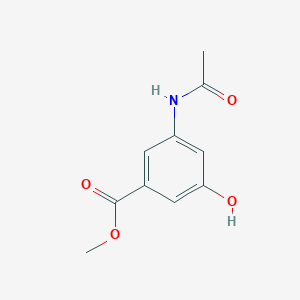
![2-[Bis(carboxymethyl)amino]hexanedioic acid](/img/structure/B14191008.png)
![2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14191014.png)

![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)
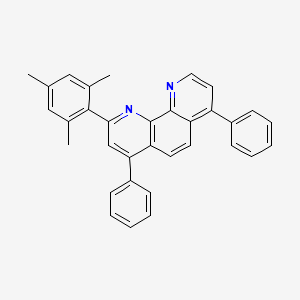
![N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B14191033.png)

![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)
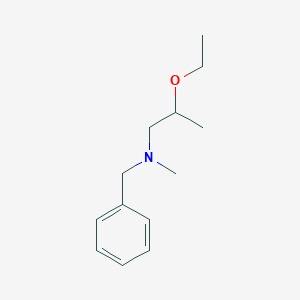
![{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid](/img/structure/B14191056.png)
